2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one 2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one
Brand Name: Vulcanchem
CAS No.: 20887-01-8
VCID: VC21307088
InChI: InChI=1S/C15H19N3O2S/c19-14-13-10-3-1-2-4-11(10)21-15(13)17-12(16-14)9-18-5-7-20-8-6-18/h1-9H2,(H,16,17,19)
SMILES: C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCOCC4
Molecular Formula: C15H19N3O2S
Molecular Weight: 305.4 g/mol

2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one

CAS No.: 20887-01-8

Cat. No.: VC21307088

Molecular Formula: C15H19N3O2S

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one - 20887-01-8

Specification

CAS No. 20887-01-8
Molecular Formula C15H19N3O2S
Molecular Weight 305.4 g/mol
IUPAC Name 2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C15H19N3O2S/c19-14-13-10-3-1-2-4-11(10)21-15(13)17-12(16-14)9-18-5-7-20-8-6-18/h1-9H2,(H,16,17,19)
Standard InChI Key JYDWJEICQVGGIR-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCOCC4
Canonical SMILES C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCOCC4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator